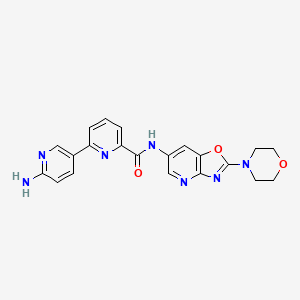

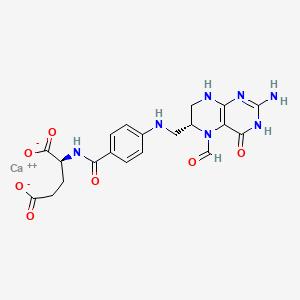

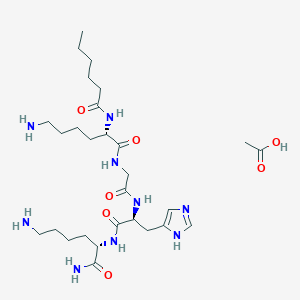

![molecular formula C22H21F3N6O2 B606531 N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CC-90003 est un inhibiteur puissant et sélectif des kinases régulées par le signal extracellulaire 1 et 2 (ERK1/2). Il a montré une activité antitumorale significative, en particulier dans les modèles précliniques de tumeurs porteuses de mutations KRAS, qui sont souvent résistantes à d’autres thérapies ciblant la voie des protéines kinases activées par les mitogènes (MAPK) .

Mécanisme D'action

CC-90003 exerce ses effets en se liant de manière covalente aux sites actifs d’ERK1/2, inhibant ainsi leur activité de kinase. Cette inhibition empêche la phosphorylation et l’activation des cibles en aval dans la voie MAPK, conduisant à la suppression de la prolifération et de la survie des cellules tumorales . Le composé affecte également l’expression des gènes liés à la pluripotence et à la différenciation, contribuant à ses effets antitumoraux .

Analyse Biochimique

Biochemical Properties

CC-90003 interacts with ERK1/2, key enzymes in the MAPK signaling pathway . It inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This interaction is characterized by its potency and selectivity, with IC50s in the 10-20 nM range .

Cellular Effects

CC-90003 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits ERK-dependent tumor cell proliferation and survival .

Molecular Mechanism

CC-90003 exerts its effects at the molecular level through binding interactions with biomolecules, specifically ERK1/2 . It inhibits ERK activity, which in turn prevents the activation of ERK-mediated signal transduction pathways . This leads to changes in gene expression and ultimately inhibits ERK-dependent tumor cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CC-90003 have been observed to change over time

Dosage Effects in Animal Models

The effects of CC-90003 vary with different dosages in animal models

Metabolic Pathways

CC-90003 is involved in the MAPK signaling pathway . It interacts with ERK1/2, key enzymes in this pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CC-90003 est synthétisé par une série de réactions chimiques impliquant la formation d’un noyau pyrimidinique et une fonctionnalisation ultérieure pour introduire des substituants spécifiques. La voie de synthèse implique généralement :

- Formation du noyau pyrimidinique.

- Introduction du groupe trifluorométhyle.

- Fonctionnalisation avec des groupes méthoxy et méthyle.

- Couplage final pour former la partie acrylamide .

Méthodes de production industrielle

La production industrielle de CC-90003 implique le passage à l’échelle de la synthèse en laboratoire pour produire des quantités plus importantes. Cela nécessite l’optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle qualité pour garantir la pureté et la constance du composé .

Analyse Des Réactions Chimiques

Types de réactions

CC-90003 subit principalement des réactions de liaison covalente avec ses protéines cibles. Il forme des liaisons irréversibles avec les sites actifs d’ERK1/2, ce qui conduit à l’inhibition de leur activité .

Réactifs et conditions courants

La synthèse de CC-90003 implique des réactifs tels que des agents trifluorométhylants, des substituants méthoxy et méthyle, et des précurseurs d’acrylamide. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Principaux produits formés

Le principal produit formé lors de la synthèse de CC-90003 est le composé final lui-même, caractérisé par ses groupes fonctionnels spécifiques et sa structure moléculaire. La pureté et l’identité du composé sont confirmées par des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Applications de la recherche scientifique

CC-90003 a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de l’oncologie et de la biologie moléculaire :

Recherche sur le cancer : CC-90003 a montré son efficacité dans les modèles précliniques de tumeurs porteuses de mutations KRAS, notamment le cancer colorectal et le cancer du poumon.

Études de la transduction du signal : En tant qu’inhibiteur d’ERK1/2, CC-90003 est utilisé pour étudier le rôle de la voie MAPK dans divers processus cellulaires, y compris la prolifération, la différenciation et la survie.

Développement de médicaments : CC-90003 sert de composé de tête pour le développement de nouveaux inhibiteurs d’ERK présentant des profils d’efficacité et de sécurité améliorés.

Applications De Recherche Scientifique

CC-90003 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology:

Cancer Research: CC-90003 has shown efficacy in preclinical models of KRAS-mutant tumors, including colorectal cancer and lung cancer.

Signal Transduction Studies: As an ERK1/2 inhibitor, CC-90003 is used to investigate the role of the MAPK pathway in various cellular processes, including proliferation, differentiation, and survival.

Drug Development: CC-90003 serves as a lead compound for the development of new ERK inhibitors with improved efficacy and safety profiles.

Comparaison Avec Des Composés Similaires

CC-90003 est unique parmi les inhibiteurs d’ERK en raison de son mécanisme de liaison covalente et de sa sélectivité pour ERK1/2. Des composés similaires comprennent :

GDC-0994 : Un autre inhibiteur d’ERK1/2, mais avec un mécanisme de liaison différent.

Vertex 11e : Un inhibiteur d’ERK avec une structure chimique et des propriétés de liaison distinctes.

ASN007 : Un inhibiteur oral d’ERK1/2 avec un long temps de résidence cible.

Comparé à ces composés, CC-90003 a montré une efficacité supérieure dans certains modèles précliniques, en particulier ceux présentant des mutations KRAS .

Propriétés

IUPAC Name |

N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKRINUNLAVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.